molecular formula C17H15BrN4OS B302457 2-{[5-(3-AMINOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)ETHAN-1-ONE

2-{[5-(3-AMINOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)ETHAN-1-ONE

Cat. No.: B302457
M. Wt: 403.3 g/mol
InChI Key: FXRAUJOWIIUHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(3-AMINOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a bromophenyl group, and an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-AMINOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)ETHAN-1-ONE typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis would likely involve similar steps as those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound have shown potential as antimicrobial and anticancer agents . The triazole ring is known for its biological activity, and modifications can lead to compounds with enhanced properties.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The presence of the triazole ring and the bromophenyl group makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, the triazole ring can interact with various enzymes and receptors, leading to its biological effects. The bromophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(3-AMINOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-BROMOPHENYL)ETHAN-1-ONE apart is its specific combination of functional groups. The presence of both the aminophenyl and bromophenyl groups, along with the triazole ring, provides unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C17H15BrN4OS

Molecular Weight

403.3 g/mol

IUPAC Name

2-[[5-(3-aminophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C17H15BrN4OS/c1-22-16(12-3-2-4-14(19)9-12)20-21-17(22)24-10-15(23)11-5-7-13(18)8-6-11/h2-9H,10,19H2,1H3

InChI Key

FXRAUJOWIIUHFS-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)N

Origin of Product

United States

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